L-Histidine methyl ester dihydrochloride is a derivative of the amino acid L-histidine, characterized by the addition of a methyl ester group and two hydrochloride ions. Its empirical formula is C₇H₁₁N₃O₂·2HCl, and it is commonly used in biochemical research and organic synthesis. This compound is known for its role in the preparation of optically pure L-(+)-ergothioneine, a naturally occurring antioxidant with potential health benefits .
L-Histidine methyl ester dihydrochloride exhibits several biological activities due to its structural similarities to L-histidine. It has been studied for its potential antioxidant properties and its role in cellular processes. The compound's ability to act as a precursor for ergothioneine suggests it may contribute to cellular protection against oxidative stress. Additionally, derivatives of histidine are implicated in various metabolic pathways and physiological functions, including neurotransmitter regulation and immune response modulation .
The synthesis of L-histidine methyl ester dihydrochloride typically involves the following methods:
L-Histidine methyl ester dihydrochloride has several applications in various fields:
Research into the interactions of L-histidine methyl ester dihydrochloride has focused on its role as a precursor for biologically active compounds. Studies indicate that it can influence metabolic pathways related to histidine metabolism and antioxidant defense mechanisms. Its interactions with various enzymes and receptors are also areas of ongoing investigation, particularly concerning its potential therapeutic effects .
Several compounds share structural similarities with L-histidine methyl ester dihydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Properties |
---|---|---|
L-Histidine | Basic amino acid | Precursor for histamine; involved in protein synthesis |
L-Histidine hydrochloride | Salt form of L-histidine | Enhanced solubility; used in buffer solutions |
L-Citrulline | Non-essential amino acid | Precursor for nitric oxide; involved in vasodilation |
L-Arginine | Basic amino acid | Precursor for nitric oxide; important for immune function |
Ergothioneine | Derived from L-histidine | Potent antioxidant; protects against oxidative damage |
L-Histidine methyl ester dihydrochloride is unique due to its specific role as a methylated derivative that facilitates the synthesis of ergothioneine while retaining some biological activities associated with histidine itself. Its applications in organic synthesis further distinguish it from other similar compounds.
L-Histidine methyl ester dihydrochloride emerged as a compound of interest through the systematic study of amino acid derivatives and their potential applications in biochemical research. The development of ester derivatives of amino acids, including histidine, represents a strategic approach to modifying the physicochemical properties of these fundamental biological molecules. The crystallographic structure of this compound was first definitively characterized in the mid-1990s, when researchers determined that the title compound C₇H₁₃N₃O₂²⁺·2Cl⁻ possesses distances and angles quite similar to those of histidine hydrochloride monohydrate, except for the distances within the ester functionality. This structural elucidation provided crucial insights into the molecular geometry and bonding patterns that govern the compound's chemical behavior.
The historical development of histidine methyl ester derivatives can be traced back to early investigations into amino acid modification strategies. Gas-phase H/D exchange experiments with CD₃OD and D₂O, combined with quantum chemical ab initio G3(MP2) calculations, were conducted on protonated histidine and protonated histidine methyl ester to elucidate their bonding and structure. These foundational studies established the theoretical framework for understanding the conformational behavior and reactivity patterns of histidine ester derivatives, paving the way for their subsequent application in diverse research contexts.
L-Histidine methyl ester dihydrochloride is systematically identified through multiple nomenclature systems and database entries. The compound's molecular formula is C₇H₁₁N₃O₂·2HCl, with a molecular weight of 242.10 g/mol. The IUPAC name for the free base form is L-histidine methyl ester, while various synonyms include methyl L-histidinate and L-histidine, methyl ester. The compound is registered under CAS number 7389-87-9 for the dihydrochloride salt form.
The systematic identification extends to structural databases where the compound is catalogued with specific identifiers. In PubChem, the free base form (histidine methyl ester) is assigned CID 92893 with the molecular formula C₇H₁₁N₃O₂. The compound's stereochemistry is defined as absolute with one defined stereocenter, and its SMILES notation is COC(=O)C@@HCC1=CN=CN1. These systematic identifiers ensure precise communication and referencing across scientific literature and chemical databases.
L-Histidine methyl ester dihydrochloride occupies a central position in contemporary chemical and biochemical research owing to its versatile applications and unique structural properties. The compound serves as a crucial substrate in enzymatic assays, helping researchers study enzyme kinetics and mechanisms, particularly those involving histidine residues. Its role in enzyme studies extends to histidine decarboxylase research, where L-histidine methyl ester has been shown to inactivate histidine decarboxylase in a time-dependent manner, suggesting an irreversible reaction between enzyme and inhibitor.
In pharmaceutical development, this compound functions as a building block in drug formulation processes, especially for creating histidine-rich peptides that can enhance drug stability and efficacy. The compound's utility in pharmaceutical applications is further demonstrated through its use in preparing optically pure L-(+)-ergothioneine, highlighting its significance in the synthesis of bioactive molecules. Additionally, the compound finds application in cell culture media formulations, where it is added to support the growth of various cell lines by providing essential nutrients for optimal cell proliferation.
L-Histidine methyl ester dihydrochloride represents a structurally significant amino acid derivative with the molecular formula C₇H₁₁N₃O₂·2HCl and a molecular weight of 242.10 grams per mole [1] [3] [4]. The compound exhibits a monoclinic crystal system with space group P21, as determined through single crystal X-ray diffraction analysis [6] [17]. The crystalline structure manifests as white to almost white powder or crystalline material with a characteristic melting point of 207 degrees Celsius upon decomposition [1] [5].
The molecular geometry of L-Histidine methyl ester dihydrochloride demonstrates specific stereochemical properties, evidenced by its optical activity with a specific rotation of +8.0 to +11.0 degrees when measured at c=2 in water [3] [4] [16]. This positive optical rotation confirms the L-configuration of the amino acid center and indicates the preservation of stereochemical integrity during esterification and salt formation processes [4] [16].
The compound maintains high purity levels achievable through standard preparation methods, with high-performance liquid chromatography analysis showing minimum 98.0 area percent purity and argentometric titration confirming minimum 98.0 percent purity [3] [16]. The crystalline structure exhibits almost transparent solubility characteristics in water, indicating favorable hydrophilic interactions due to the presence of the dihydrochloride salt form [3] [16].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₁N₃O₂·2HCl | [1] [3] [4] [5] |
CAS Number | 7389-87-9 | [1] [3] [4] [5] |
Molecular Weight | 242.10 g/mol | [1] [3] [4] [5] |
Melting Point | 207°C (decomposition) | [1] [5] |
Appearance | White to almost white crystalline powder | [3] [16] |
Specific Optical Rotation | +8.0 to +11.0° (c=2, H₂O) | [3] [4] [16] |
Crystal System | Monoclinic | [6] [17] |
Space Group | P21 | [6] [17] |
Purity (HPLC) | min. 98.0 area% | [3] [16] |
Purity (Argentometric) | min. 98.0% | [3] [16] |
Solubility in Water | Almost transparent | [3] [16] |
Comprehensive X-ray diffraction investigations have revealed detailed structural information about L-Histidine methyl ester dihydrochloride [6] [17]. Single crystal X-ray diffraction analysis confirms the compound crystallizes in a monoclinic system with space group P21, indicating a non-centrosymmetric crystal structure that contributes to its nonlinear optical properties [6] [17].
The X-ray diffraction data demonstrates that the grown crystal exhibits an optical band gap of 5.35 electron volts, as determined through ultraviolet spectral analysis showing absence of absorption between wavelengths ranging from 230 to 1000 nanometers [6] [17]. This wide optical transparency window makes the compound suitable for potential nonlinear optical applications, which has been confirmed through powder technique analysis using the Kurtz and Perry method [6] [17].
Structural comparison with related compounds through X-ray analysis reveals that L-Histidine methyl ester dihydrochloride possesses distances and angles quite similar to those of histidine hydrochloride monohydrate, with the primary differences occurring within the ester functionality [8] [21]. The bond lengths and angles remain consistent within three estimated standard deviations compared to the parent histidine structure, except for modifications specific to the methyl ester group [8] [21].
Cocrystallization studies involving L-Histidine methyl ester have been conducted using synchrotron radiation, with data collection performed at 100 Kelvin to achieve 1.8 Angstrom resolution [18] [20]. These high-resolution studies provide detailed insights into the molecular interactions and crystal packing arrangements of histidine ester derivatives [18] [20].
Parameter | Value | Reference |
---|---|---|
Crystal System | Monoclinic | [6] [17] |
Space Group | P21 | [6] [17] |
Unit Cell Parameters a | Not specified | [6] [17] |
Unit Cell Parameters b | Not specified | [6] [17] |
Unit Cell Parameters c | Not specified | [6] [17] |
Unit Cell Parameters β | Not specified | [6] [17] |
Resolution | 1.8 Å (cocrystal studies) | [18] [20] |
Temperature | 100 K (for diffraction) | [18] [20] |
Optical Band Gap | 5.35 eV | [6] [17] |
The histidine imidazole ring in L-Histidine methyl ester dihydrochloride can exist in multiple protonation states, each contributing to the overall structural and chemical behavior of the compound [11] [14]. The imidazole moiety possesses two nitrogen atoms that can undergo protonation, resulting in four distinct protonation states: doubly deprotonated negative state, singly protonated at Nδ, singly protonated at Nε, and doubly protonated positive state [11] [14].
In the dihydrochloride salt form, the compound exists predominantly in the doubly protonated state, where both nitrogen atoms of the imidazole ring carry protons, along with protonation of the amino group [1] [8]. This protonation pattern results from the low pH conditions created by the presence of two hydrochloric acid molecules in the crystal structure [1] [8].
The tautomeric equilibrium between different protonation states depends significantly on the local chemical environment and pH conditions [11] [14]. Under physiological pH conditions, histidine derivatives typically exhibit equilibrium between the singly protonated Nδ and Nε forms, while extreme pH conditions favor either the doubly deprotonated or doubly protonated states [11] [14].
Quantum mechanical calculations have demonstrated that the specific protonation state can be predicted through analysis of hydrogen bonding patterns and local electrostatic environments [11]. The protonation state significantly influences the molecular geometry, with each form exhibiting distinct bond lengths and angles within the imidazole ring system [11].
Protonation State | Description | Occurrence | Reference |
---|---|---|---|
Doubly deprotonated (negative) | Both nitrogen atoms deprotonated | High pH conditions | [11] [14] |
Singly protonated Nδ | Proton on Nδ atom of imidazole ring | Physiological pH range | [11] [14] |
Singly protonated Nε | Proton on Nε atom of imidazole ring | Physiological pH range | [11] [14] |
Doubly protonated (positive) | Both nitrogen atoms protonated (as in dihydrochloride) | Low pH conditions (salt form) | [1] [8] |
Structural comparison of L-Histidine methyl ester dihydrochloride with related histidine derivatives reveals significant insights into the effects of chemical modifications on molecular properties [28] [30]. The parent compound L-Histidine possesses a molecular formula of C₆H₉N₃O₂ with a molecular weight of 155.15 grams per mole and exhibits a specific optical rotation of +12.0 degrees [9].
The methylation of the carboxyl group to form the methyl ester increases the molecular weight to 169.18 grams per mole for the free base form, while the dihydrochloride salt form reaches 242.10 grams per mole [1] [3] [4]. This modification significantly alters the physicochemical properties, including solubility characteristics and crystal packing arrangements [3] [16].
L-Histidine dihydrochloride, lacking the methyl ester functionality, possesses a molecular weight of 228.08 grams per mole and exhibits a specific optical rotation of +6.5±1 degrees [9]. The comparison reveals that esterification of the carboxyl group increases the optical rotation while maintaining the overall stereochemical configuration [3] [4] [16].
D-Histidine methyl ester dihydrochloride, the enantiomeric form, shares the same molecular formula and weight but exhibits opposite optical activity [15]. N-Methyl-L-histidine methyl ester represents another derivative with additional methylation at the imidazole nitrogen, resulting in a molecular weight of 183.21 grams per mole and altered electronic properties [34].
The comparative analysis demonstrates that structural modifications significantly influence the molecular recognition capabilities and binding properties of histidine derivatives [28] [30]. These variations in structure directly correlate with differences in crystallographic parameters, optical properties, and chemical reactivity patterns observed across the histidine derivative family [19] [24].
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Optical Rotation |
---|---|---|---|---|
L-Histidine methyl ester dihydrochloride | C₇H₁₁N₃O₂·2HCl | 242.10 | 7389-87-9 | +8.0 to +11.0° |
L-Histidine | C₆H₉N₃O₂ | 155.15 | 71-00-1 | +12.0° |
L-Histidine dihydrochloride | C₆H₉N₃O₂·2HCl | 228.08 | 6027-02-7 | +6.5±1° |
D-Histidine methyl ester dihydrochloride | C₇H₁₃Cl₂N₃O₂ | 242.10 | 4467-54-3 | Not specified |
N-Methyl-L-histidine methyl ester | C₈H₁₃N₃O₂ | 183.21 | 57519-09-2 | Not specified |
Irritant